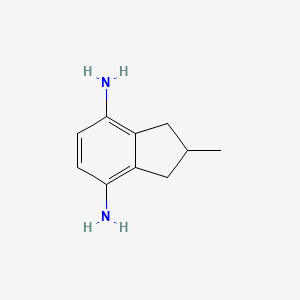
2-Methyl-2,3-dihydro-1H-indene-4,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2,3-dihydro-1H-indene-4,7-diamine is an organic compound with the molecular formula C10H14N2. This compound is part of the indene family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The presence of two amine groups at positions 4 and 7, along with a methyl group at position 2, makes this compound unique and of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-1H-indene-4,7-diamine typically involves the hydrogenation of 2-methylindene followed by amination. One common method starts with the hydrogenation of 2-methylindene in the presence of a palladium catalyst under high pressure and temperature conditions. The resulting 2-methyl-2,3-dihydro-1H-indene is then subjected to amination using ammonia or an amine source in the presence of a suitable catalyst, such as Raney nickel .
Industrial Production Methods
Industrial production of this compound often involves similar steps but on a larger scaleThe reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2,3-dihydro-1H-indene-4,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Saturated amines
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
2-Methyl-2,3-dihydro-1H-indene-4,7-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals, such as dyes and fragrances.
Wirkmechanismus
The mechanism of action of 2-Methyl-2,3-dihydro-1H-indene-4,7-diamine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with various biological molecules, influencing their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylindene: Lacks the amine groups present in 2-Methyl-2,3-dihydro-1H-indene-4,7-diamine.
2,3-Dihydro-1H-indene: Does not have the methyl group at position 2 or the amine groups at positions 4 and 7.
4,7-Diaminoindene: Similar structure but lacks the methyl group at position 2.
Uniqueness
This compound is unique due to the presence of both the methyl group and the two amine groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
917805-31-3 |
|---|---|
Molekularformel |
C10H14N2 |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-methyl-2,3-dihydro-1H-indene-4,7-diamine |
InChI |
InChI=1S/C10H14N2/c1-6-4-7-8(5-6)10(12)3-2-9(7)11/h2-3,6H,4-5,11-12H2,1H3 |
InChI-Schlüssel |
BOPDDZMXSVMRIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(C=CC(=C2C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


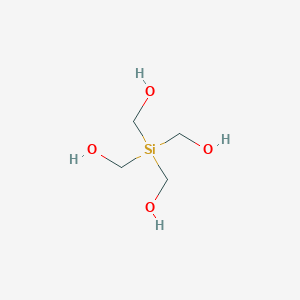
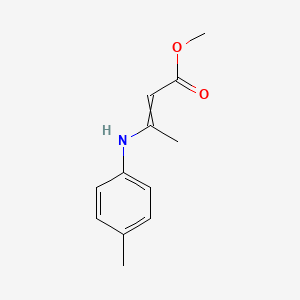
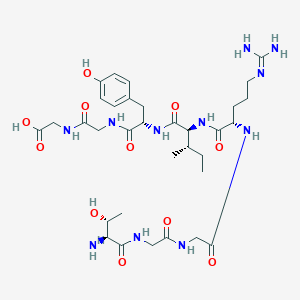
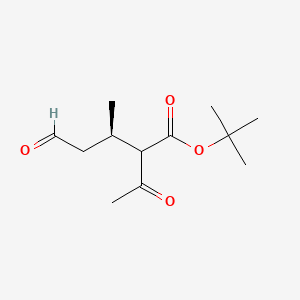
![2-[2-(Benzyloxy)ethylidene]pentan-1-ol](/img/structure/B14194557.png)


methylidene}hydroxylamine](/img/structure/B14194572.png)
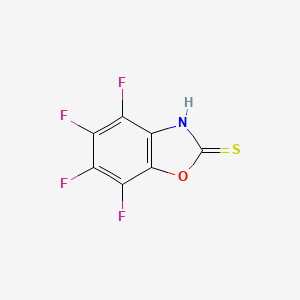
![5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine](/img/structure/B14194587.png)
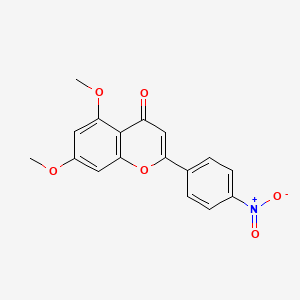
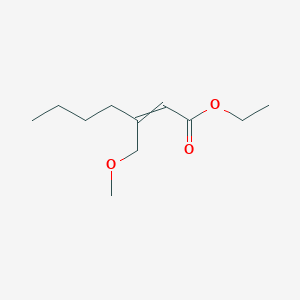
![3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B14194605.png)

